N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15(2)12-13-26-19-9-7-17(14-16(19)6-11-21(26)27)25-24(28)18-8-10-20(29-3)23(31-5)22(18)30-4/h7-10,14-15H,6,11-13H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGIANHRDKQTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3,4-trimethoxybenzoic acid and 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,3,4-trimethoxybenzoic acid and the amine group of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide may involve:
Batch or Continuous Flow Reactors: To optimize yield and purity, batch reactors or continuous flow reactors can be used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxylated quinoline derivatives.
Substitution: Formation of halogenated benzamide derivatives.
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is studied for its effects on various biological pathways, including its potential as an anti-inflammatory and neuroprotective agent.
Chemical Biology: Used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in the body, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
The position and number of methoxy or alkyl groups on the benzamide moiety significantly affect molecular properties. Key comparisons include:
*Calculated based on structural data.
- Impact of Methoxy Groups : The target compound’s 2,3,4-trimethoxybenzamide group likely improves solubility in polar solvents compared to dimethyl-substituted analogs. However, excessive methoxy groups may also sterically hinder interactions with biological targets .
- Dimethyl vs.
Core Heterocycle Modifications
- Isopentyl vs. Bulky Substituents : The isopentyl group in the target compound balances lipophilicity and steric bulk, whereas bulkier groups (e.g., cyclopropanecarbonyl in ) could limit binding pocket accessibility .
Amide Linker Variations
The nature of the amide linker influences stability and intermolecular interactions:
- Benzamide vs. Heterocyclic Amides : The target’s benzamide linker provides a planar aromatic system for π-stacking, while heterocyclic amides (e.g., thiophene in ) may offer additional electronic effects .
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 426.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological systems through the following mechanisms:
- Receptor Modulation : The tetrahydroquinoline framework is known to modulate cannabinoid receptors, which may influence appetite regulation and metabolic processes.
- Enzyme Inhibition : The benzamide moiety may inhibit specific enzymes involved in cancer cell proliferation and survival pathways, potentially inducing apoptosis in tumor cells .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. Notably:
- Caspase Activation : Similar compounds have shown the ability to activate procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7. This activation is crucial for inducing apoptosis in malignant cells .
Antibacterial Properties
The sulfonamide derivatives of compounds similar to this one are known for their antibacterial activities. The trimethoxybenzamide structure may enhance the compound's ability to inhibit bacterial growth through interference with folic acid synthesis or other metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Caspase Activation Study : A study evaluating caspase activation in various compounds found that those with similar structural motifs exhibited strong procaspase-3 activation. For instance:
This data indicates that modifications to the benzamide structure can significantly affect biological activity .
Compound Caspase Activation (%) PAC-1 100 ± 4 8k 114 ± 10 10a 40 ± 9 - Neuroprotective Effects : Derivatives of tetrahydroquinolines have been shown to possess neuroprotective effects in models of cognitive disorders. This suggests potential therapeutic applications in neurodegenerative diseases.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the tetrahydroquinoline core.
- Introduction of the isopentyl group.
- Coupling with the trimethoxybenzoyl moiety.
These synthetic strategies allow for further derivatization to enhance pharmacological properties or selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via coupling reactions between substituted tetrahydroquinoline derivatives and acyl chlorides. For example, in structurally analogous benzamide syntheses, 3,4,5-trimethoxybenzoyl chloride reacts with amine-containing precursors under anhydrous conditions (e.g., DCM or 1,4-dioxane) . Purification often involves preparative HPLC, achieving >95% purity, as validated by NMR and HRMS .
- Validation : Use 1H/13C NMR to confirm regiochemistry (e.g., δ 11.63 ppm for amide protons in DMSO-d6) and HRMS for molecular ion verification (e.g., Δ <5 ppm mass error) .
Q. How can structural analogs guide SAR studies for this compound?
- Approach : Compare activity data from analogs with varying substituents. For instance, in tetrahydroisoquinoline derivatives, the isopentyl group enhances lipophilicity, while methoxy substituents on the benzamide moiety influence receptor binding .
- Data Analysis : Tabulate IC50 values against biological targets (e.g., orexin receptors) and correlate with substituent electronic/hydrophobic parameters using QSAR models .
Advanced Research Questions
Q. How to resolve contradictory yield outcomes in alkylation steps during synthesis?
- Case Study : In related syntheses, alkylation with 1-iodopropane yielded 15% product, while benzyl bromide gave 82% . This discrepancy arises from steric hindrance and leaving-group reactivity.
- Optimization : Screen alternative alkylating agents (e.g., allyl bromides) or use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve reaction efficiency .
Q. What mechanistic insights explain the biological activity of this compound in orexin receptor antagonism?
- Experimental Design :
Perform radioligand binding assays using HEK-293 cells expressing OX1/OX2 receptors .
Use molecular docking (e.g., AutoDock Vina) to map interactions between the tetrahydroquinoline core and receptor hydrophobic pockets.
Validate via mutagenesis (e.g., Ala-scanning of key receptor residues).
- Data Interpretation : Correlate Ki values with docking scores to identify critical binding motifs (e.g., methoxy groups stabilize π-π interactions) .
Q. How to address solubility challenges in in vivo studies?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
